
4-Pyridinamine, 3-(1-naphthalenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(naphthalen-1-ylmethoxy)pyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a naphthalene moiety attached to a pyridine ring via a methoxy linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-1-ylmethoxy)pyridin-4-amine typically involves the reaction of 4-aminopyridine with 1-(chloromethyl)naphthalene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for 3-(naphthalen-1-ylmethoxy)pyridin-4-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(naphthalen-1-ylmethoxy)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amines or reduce carbonyl compounds to alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using halogenating agents to introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of naphthalen-1-ylmethoxy-pyridine-4-carboxylic acid.
Reduction: Formation of 3-(naphthalen-1-ylmethoxy)pyridin-4-amine derivatives with reduced functional groups.
Substitution: Formation of halogenated derivatives of 3-(naphthalen-1-ylmethoxy)pyridin-4-amine.
Aplicaciones Científicas De Investigación
3-(naphthalen-1-ylmethoxy)pyridin-4-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Studied for its potential pharmacological properties, including its role as an inhibitor in enzyme assays.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 3-(naphthalen-1-ylmethoxy)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a pyridine core and are known for their biological and therapeutic value.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have been studied for their medicinal applications.
Uniqueness
3-(naphthalen-1-ylmethoxy)pyridin-4-amine is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and physical properties. This structural feature enhances its potential for diverse applications in scientific research and industry.
Propiedades
Número CAS |
642084-35-3 |
|---|---|
Fórmula molecular |
C16H14N2O |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
3-(naphthalen-1-ylmethoxy)pyridin-4-amine |
InChI |
InChI=1S/C16H14N2O/c17-15-8-9-18-10-16(15)19-11-13-6-3-5-12-4-1-2-7-14(12)13/h1-10H,11H2,(H2,17,18) |
Clave InChI |
IQVNFLWUHSGWSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=CN=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




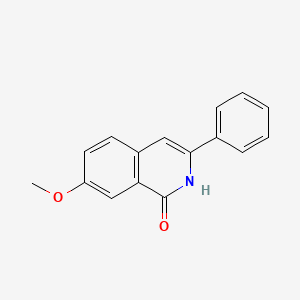

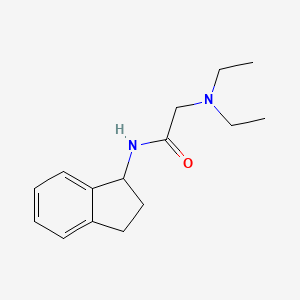
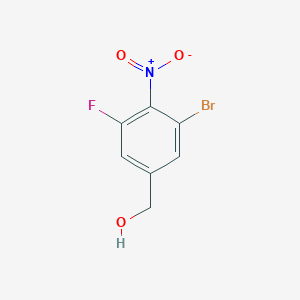
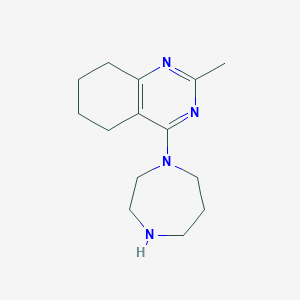
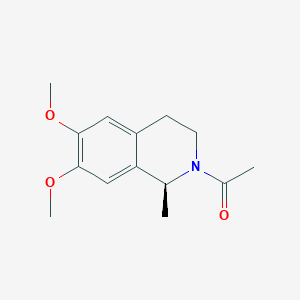
![5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11862993.png)



![2,4-Dichlorobenzo[g]quinazoline](/img/structure/B11863021.png)
![tert-Butyl 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate](/img/structure/B11863025.png)
